Cas no 2229080-87-7 (5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one)

5-(1,2,3-チアジアゾール-4-イル)-1,3-オキサゾリジン-2-オンは、複素環化合物の一種であり、チアジアゾール環とオキサゾリジノン環が結合した特異な構造を有する。この化合物は、農薬や医薬品中間体としての応用が期待される。特に、そのユニークな分子構造は生物活性物質の開発において高い潜在性を示し、抗菌や抗真菌活性などの特性が研究されている。合成経路の最適化により、高収率での製造が可能であり、安定性にも優れるため、工業的な利用価値が高い。さらに、官能基の修飾により多様な誘導体を設計できる点が、新規化合物開発における利点として注目されている。

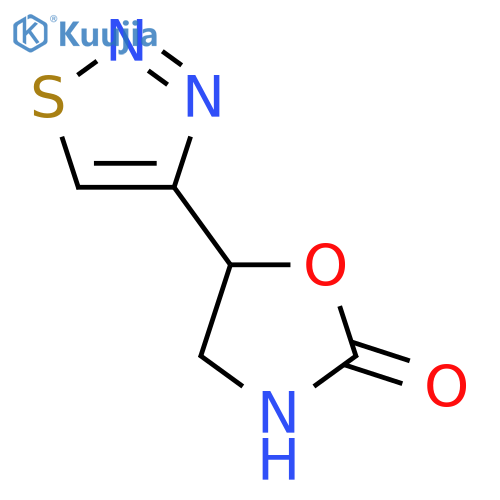

2229080-87-7 structure

商品名:5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one

- 2229080-87-7

- EN300-1783030

-

- インチ: 1S/C5H5N3O2S/c9-5-6-1-4(10-5)3-2-11-8-7-3/h2,4H,1H2,(H,6,9)

- InChIKey: XOEUHFGGCGIPGA-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2CNC(=O)O2)N=N1

計算された属性

- せいみつぶんしりょう: 171.01024758g/mol

- どういたいしつりょう: 171.01024758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783030-10.0g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 10g |

$6144.0 | 2023-05-23 | ||

| Enamine | EN300-1783030-5.0g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 5g |

$4143.0 | 2023-05-23 | ||

| Enamine | EN300-1783030-1g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-0.1g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 0.1g |

$1257.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-0.5g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 0.5g |

$1372.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-1.0g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 1g |

$1429.0 | 2023-05-23 | ||

| Enamine | EN300-1783030-0.25g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 0.25g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-0.05g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 0.05g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-2.5g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 2.5g |

$2800.0 | 2023-09-19 | ||

| Enamine | EN300-1783030-10g |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |

2229080-87-7 | 10g |

$6144.0 | 2023-09-19 |

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2229080-87-7 (5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 152840-81-8(Valine-1-13C (9CI))

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬